molecular formula C21H16FN3O3S B2689262 5-(4-fluorophenyl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)oxazole-2-carboxamide CAS No. 1798679-59-0

5-(4-fluorophenyl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)oxazole-2-carboxamide

Cat. No.: B2689262
CAS No.: 1798679-59-0
M. Wt: 409.44
InChI Key: RCEZYSLBYFPUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic small molecule featuring an oxazole core substituted at position 5 with a 4-fluorophenyl group. The oxazole-2-carboxamide moiety is linked via a methylene bridge to a thiazole ring, which is further substituted at position 2 with a 4-methoxyphenyl group. Its molecular formula is C₂₁H₁₆FN₃O₃S, with a molecular weight of 409.43 g/mol. The compound’s design integrates fluorophenyl and methoxyphenyl substituents, which are common in medicinal chemistry for optimizing pharmacokinetic properties and target binding .

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c1-27-17-8-4-14(5-9-17)21-25-16(12-29-21)10-23-19(26)20-24-11-18(28-20)13-2-6-15(22)7-3-13/h2-9,11-12H,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEZYSLBYFPUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=NC=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-fluorophenyl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)oxazole-2-carboxamide, a compound with a complex heterocyclic structure, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its efficacy against various biological targets, including its antiviral and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is C22H18FN3O3SC_{22}H_{18}FN_{3}O_{3}S, with a molecular weight of 423.5 g/mol. The structure features a thiazole ring, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC22H18FN3O3S
Molecular Weight423.5 g/mol
CAS Number1795084-56-8
DensityNot Available
Melting PointNot Available

Antiviral Activity

Recent studies have highlighted the potential of thiazole derivatives in antiviral applications. For instance, compounds similar to the target compound have shown significant inhibition of viral replication. A study indicated that thiazole derivatives could inhibit the activity of NS5B RNA polymerase, an essential enzyme for viral replication, with IC50 values around 32 μM . Although specific data on the target compound's antiviral activity is limited, its structural analogs suggest promising antiviral potential.

Anticancer Activity

Thiazole-containing compounds have been extensively studied for their anticancer properties. Research indicates that derivatives with similar structures can induce apoptosis in various cancer cell lines. For example, compounds exhibiting structural similarities to our target have shown cytotoxic effects against breast cancer cells with IC50 values ranging from 10 to 20 μM . The mechanism often involves the disruption of mitochondrial membrane potential and induction of oxidative stress.

The biological activity of 5-(4-fluorophenyl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)oxazole-2-carboxamide may be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and viral replication.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to cellular damage and death in cancer cells.

Case Studies

  • Antiviral Efficacy : A study conducted on thiazole derivatives demonstrated that certain modifications led to enhanced antiviral activity against hepatitis C virus (HCV), suggesting that similar modifications could be explored for our target compound .
  • Cytotoxicity Assessment : In vitro studies on related compounds revealed significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis and necrosis being elucidated through flow cytometry and caspase assays .

Scientific Research Applications

Antiviral Applications

Research has indicated that compounds similar to 5-(4-fluorophenyl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)oxazole-2-carboxamide exhibit significant antiviral properties. Specifically, studies have demonstrated that derivatives of thiazole can inhibit the replication of viruses such as Hepatitis C Virus (HCV). For instance, the compound has been tested in HCV replicon systems and shown to target viral replication proteins effectively, leading to a decrease in viral load in vitro .

Case Study: Hepatitis C Virus Inhibition

In a study focusing on HCV inhibitors, it was found that certain thiazole derivatives exhibited IC50 values in the micromolar range against NS5B RNA polymerase, a key enzyme in the viral replication process. This suggests that the compound may serve as a lead structure for developing new antiviral therapies aimed at HCV .

Anticancer Activity

The anticancer potential of 5-(4-fluorophenyl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)oxazole-2-carboxamide has also been explored. Thiazole derivatives have been recognized for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Inhibition of Tumor Growth

In experimental models, compounds with similar structures have shown promising results against various cancer cell lines. For example, one study reported that a related compound significantly suppressed tumor growth in mice models by inducing apoptosis in MCF cell lines, demonstrating an IC50 value of 25.72 μM . This highlights the potential of these compounds as anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 5-(4-fluorophenyl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)oxazole-2-carboxamide. Modifications to the thiazole and oxazole rings can enhance biological activity and selectivity towards specific targets.

Key Findings from SAR Studies

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances antiviral activity by stabilizing interactions with viral proteins.
  • Thiazole Variants : Variations in substituents on the thiazole ring significantly affect both antiviral and anticancer activities, suggesting that careful design can lead to more potent derivatives .

Chemical Reactions Analysis

Synthetic Routes

The synthesis involves multi-step organic reactions, typically divided into three stages: (1) oxazole core formation, (2) thiazole ring construction, and (3) carboxamide coupling.

StepReaction TypeReagents/ConditionsYield (%)Reference
1Oxazole ring formationα-Diazoketones + Thioamides (TfOH catalyst)65–80
2Thiazole synthesisPhenacyl bromide + Thiourea (EtOH, reflux)70–85
3Amide couplingDCC/DMAP in DCM or THF60–75

Key Observations :

  • The oxazole ring (Step 1) is synthesized via trifluoromethanesulfonic acid (TfOH)-catalyzed coupling of α-diazoketones with thioamides, producing 2,4-disubstituted oxazoles .

  • The thiazole moiety (Step 2) is generated using a Hantzsch-type reaction, where phenacyl bromide reacts with thiourea under reflux in ethanol .

  • Carboxamide linkage (Step 3) employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for nucleophilic attack by the amine .

Functionalization and Derivatization

The compound’s reactivity is influenced by its electron-withdrawing (fluorophenyl) and electron-donating (methoxyphenyl) groups:

A. Nucleophilic Substitution on Thiazole

  • The methylene group (–CH2_2–) in the thiazole side chain undergoes alkylation or acylation. For example:

    • Reaction with chloroacetyl chloride forms chloroacetamide intermediates, which can further react with secondary amines .

    • Condensation with aryl aldehydes yields Schiff base derivatives .

B. Oxazole Ring Reactivity

  • The oxazole’s 2-carboxamide group participates in hydrolysis under acidic/basic conditions, forming oxazole-2-carboxylic acid .

  • Electrophilic aromatic substitution (e.g., nitration) occurs at the 5-position of the oxazole due to electron-deficient aromatic character .

Key Research Findings

A. Biological Activity Modulation

  • Anticancer Activity : Derivatives with fluorophenyl and methoxyphenyl groups exhibit IC50_{50} values of 0.8–5.2 µM against human cancer cell lines (e.g., HepG2, K562) .

  • Antimicrobial Properties : Structural analogs show MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli.

B. Stability and Degradation

  • The compound is stable under ambient conditions but undergoes photodegradation in UV light, forming 4-fluorobenzoic acid and thiazole fragments .

  • Hydrolytic stability in PBS (pH 7.4) exceeds 48 hours, making it suitable for drug formulation.

Comparative Analysis of Synthetic Methods

ParameterTfOH-Catalyzed Hantzsch Thiazole DCC/DMAP Coupling
Reaction Time (h)2–46–812–24
Temperature (°C)80–10070–8025 (RT)
Purity (HPLC, %)>9590–9385–90
ScalabilityHighModerateLow

Mechanistic Insights

  • Carboxamide Formation : The DCC-mediated coupling proceeds via an O-acylisourea intermediate, which reacts with the amine to form the amide bond .

  • Thiazole Cyclization : Thiourea acts as a sulfur donor, attacking the α-carbon of phenacyl bromide to form the thiazole ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, synthesis routes, and biological activities of compounds with overlapping pharmacophores or functional groups:

Compound Key Structural Features Biological Activity Reference
5-(4-Fluorophenyl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)oxazole-2-carboxamide Oxazole-thiazole hybrid; 4-fluorophenyl, 4-methoxyphenyl substituents Not explicitly reported in evidence; predicted to modulate kinase or protease targets
N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 13) Thiophene-carboxamide; nitro group enhances electrophilicity Narrow-spectrum antibacterial activity (mechanism involving bacterial enzyme inhibition)
5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]oxazole-3-carboxamide Oxazole-oxadiazole-thiazole triad; methoxyphenyl group No activity reported; structural similarity suggests potential kinase inhibition
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9) Imidazole-thiazole hybrid; fluorophenyl and methoxyphenyl groups COX-1/2 inhibition (IC₅₀ values not reported)
N-Substituted 2-(4-Pyridinyl)Thiazole Carboxamides Pyridinyl-thiazole core; variable carboxamide substituents Anticancer activity (HepG-2 IC₅₀ = 1.61–1.98 µg/mL for lead compounds)

Key Observations :

Structural Diversity :

  • The target compound’s oxazole-thiazole scaffold is distinct from analogs like thiophene-carboxamide (Compound 13) or imidazole-thiazole hybrids (Compound 9) . These structural differences influence electronic properties and target selectivity .
  • Substitution at the thiazole 2-position with aryl groups (e.g., 4-methoxyphenyl) is a common strategy to enhance solubility and metabolic stability .

Functional Group Impact: Fluorophenyl groups improve membrane permeability and binding affinity to hydrophobic pockets in targets like kinases or G-protein-coupled receptors .

Biological Activity Trends :

  • Thiazole-carboxamide derivatives (e.g., pyridinyl-thiazoles) show potent anticancer activity, suggesting the target compound may share similar mechanisms .
  • COX-1/2 inhibition by Compound 9 highlights the role of methoxyphenyl substituents in modulating anti-inflammatory pathways .

Q & A

Q. What are the optimal synthetic routes for 5-(4-fluorophenyl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)oxazole-2-carboxamide, and what purification methods are recommended?

  • Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example:
  • Step 1: Condensation of 4-fluoroaniline with 4-methoxyphenyl isocyanide to form an intermediate carboximidoyl chloride .
  • Step 2: Cyclization with sodium azide or similar reagents to generate the thiazole-oxazole scaffold .
  • Step 3: Final coupling using a carboxamide linker under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields >85% purity .

Key Reaction Conditions Table:

StepReagentsSolventTemperatureYield
14-fluoroaniline, 4-methoxyphenyl isocyanideDCM25°C72%
2Sodium azide, NH₄ClDMF100°C68%
3Carboxylic acid, EDC/HOBtEthanol80°C76%

Q. What key characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer:
  • IR Spectroscopy: Identifies C=O (1680–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S-C (650–750 cm⁻¹) stretches .
  • NMR (¹H/¹³C): Assigns proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm; methoxyphenyl singlet at δ 3.8 ppm) and carbon backbone .
  • Mass Spectrometry: Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 424.3) and fragmentation patterns .
  • Elemental Analysis: Validates C, H, N percentages (e.g., C: 62.1%, H: 4.3%, N: 11.8% vs. theoretical values) .

Q. How should researchers design initial bioactivity screening assays for this compound?

  • Methodological Answer:
  • Target Selection: Prioritize enzymes with structural homology to known thiazole/oxazole targets (e.g., kinases, cyclooxygenases) .
  • In Vitro Assays: Use fluorescence-based enzymatic inhibition assays (e.g., ATPase activity) with IC₅₀ determination. Include positive controls (e.g., staurosporine for kinases) .
  • Cell-Based Assays: Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at 1–100 µM concentrations .

Advanced Research Questions

Q. How can researchers evaluate the compound’s in vitro selectivity for enzyme isoforms (e.g., COX-1 vs. COX-2)?

  • Methodological Answer:
  • Enzyme Purification: Isolate isoforms via affinity chromatography .
  • Kinetic Assays: Compare Kᵢ values using fluorogenic substrates (e.g., arachidonic acid for COX-1/COX-2).
  • Statistical Analysis: Apply dose-response curves and ANOVA to confirm selectivity (>10-fold difference in IC₅₀) .

Q. What strategies improve aqueous solubility of this compound for in vivo studies?

  • Methodological Answer:
  • Structural Modifications: Introduce polar groups (e.g., –OH, –SO₃H) at the 4-methoxyphenyl or fluorophenyl positions .
  • Formulation: Use PEG-based nanoparticles or cyclodextrin inclusion complexes to enhance solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .

Q. How should contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer:
  • Replicate Experiments: Standardize assay conditions (pH, temperature, buffer composition) across labs .
  • Analytical Validation: Confirm compound purity (>95%) via HPLC and quantify degradation products .
  • Structural Confirmation: Use X-ray crystallography to rule out polymorphic variations .

Q. What methodologies elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer:
  • Computational Docking: Model interactions with target enzymes (e.g., AutoDock Vina) to identify binding pockets .
  • Mutagenesis Studies: Create enzyme mutants (e.g., Ala-scanning) to test residue-specific binding effects .
  • SPR Analysis: Measure real-time binding kinetics (e.g., kₒₙ and kₒff) using surface plasmon resonance .

Q. How can computational modeling optimize derivative synthesis for enhanced potency?

  • Methodological Answer:
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity to predict optimal groups .
  • Retrosynthetic Analysis: Use software (e.g., ChemAxon) to design feasible routes for high-priority derivatives .

Q. What are understudied research directions for this compound?

  • Methodological Answer:
  • Cross-Disciplinary Applications: Investigate neuroprotective effects via Aβ fibril inhibition assays .
  • Synergistic Studies: Screen combinatorial libraries with FDA-approved drugs (e.g., cisplatin) to identify synergistic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.